molecular formula C5H8IN3O2S B2784830 1-Ethyl-3-iodopyrazole-4-sulfonamide CAS No. 1946816-97-2

1-Ethyl-3-iodopyrazole-4-sulfonamide

Cat. No.: B2784830
CAS No.: 1946816-97-2
M. Wt: 301.1
InChI Key: VJJNMCVPOOXPON-UHFFFAOYSA-N
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Description

1-Ethyl-3-iodopyrazole-4-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position, an iodine atom at the 3-position, and a sulfonamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-iodopyrazole-4-sulfonamide typically involves the iodination of a pyrazole precursor followed by sulfonamide formation. One common method includes:

    Iodination: Starting with 1-ethylpyrazole, the compound is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Sulfonamide Formation: The iodinated intermediate is then reacted with a sulfonamide reagent, such as chlorosulfonic acid, under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-iodopyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions, potentially altering the compound’s properties.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions to replace the iodine atom with various substituents.

    Oxidizing Agents: Hydrogen peroxide or sodium hypochlorite for iodination steps.

    Sulfonamide Reagents: Chlorosulfonic acid for introducing the sulfonamide group.

Major Products Formed:

    Substituted Pyrazoles: Resulting from cross-coupling reactions.

    Oxidized or Reduced Derivatives: Depending on the specific redox conditions applied.

Scientific Research Applications

1-Ethyl-3-iodopyrazole-4-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: As a potential pharmacophore in drug design, particularly for its sulfonamide group known for antibacterial and diuretic properties.

    Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological targets, potentially serving as a lead compound in the development of new therapeutics.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-iodopyrazole-4-sulfonamide largely depends on its specific application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways. The iodine atom may also play a role in enhancing the compound’s binding affinity to certain molecular targets.

Comparison with Similar Compounds

    1-Ethyl-3-chloropyrazole-4-sulfonamide: Similar structure but with a chlorine atom instead of iodine.

    1-Ethyl-3-bromopyrazole-4-sulfonamide: Bromine substitution instead of iodine.

    1-Ethyl-3-fluoropyrazole-4-sulfonamide: Fluorine substitution instead of iodine.

Uniqueness: 1-Ethyl-3-iodopyrazole-4-sulfonamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine can enhance interactions with biological targets and improve the compound’s overall efficacy in certain applications.

Properties

IUPAC Name

1-ethyl-3-iodopyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8IN3O2S/c1-2-9-3-4(5(6)8-9)12(7,10)11/h3H,2H2,1H3,(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJNMCVPOOXPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)I)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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